4-Dodecylstyrene

Description

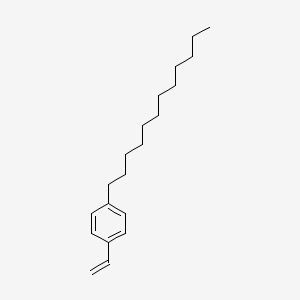

4-Dodecylstyrene is a styrene derivative featuring a dodecyl (C₁₂H₂₅) substituent at the para position of the aromatic ring. This compound is primarily utilized as a monomer in the synthesis of copolymers for synthetic rubbers, where its long alkyl chain enhances hydrophobicity and influences material properties such as flexibility and thermal stability .

Structure

3D Structure

Propriétés

IUPAC Name |

1-dodecyl-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32/c1-3-5-6-7-8-9-10-11-12-13-14-20-17-15-19(4-2)16-18-20/h4,15-18H,2-3,5-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNKJKGZKFOLOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604327 | |

| Record name | 1-Dodecyl-4-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66218-69-7 | |

| Record name | 1-Dodecyl-4-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Dodecyl styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Alkylbenzene Precursor Functionalization

The synthesis initiates with 4-dodecylbenzene, prepared through Friedel-Crafts alkylation of benzene with 1-chlorododecane using aluminum trichloride catalysis. Key modifications to classical procedures include:

- Temperature control : Maintaining 0-5°C during electrophilic substitution prevents polyalkylation byproducts

- Stoichiometric ratios : 1.05:1 molar ratio of 1-chlorododecane to benzene maximizes monoalkylation

- Workup protocol : Sequential washes with 5% HCl, saturated NaHCO₃, and brine remove catalytic residues

Dehydration to Styrenic Structure

Conversion of the benzylic alcohol intermediate to the target olefin employs sulfuric acid (98%) under modified conditions:

Table 1: Dehydration Reaction Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Acid concentration | 98% H₂SO₄ | Minimizes diene formation |

| Reaction temperature | 110-115°C | Optimal elimination kinetics |

| Time | 4-6 hours | Complete conversion |

| Quenching method | Ice-cold NaOH (2M) | Prevents over-acidification |

The mechanism proceeds through E1 elimination, where acid-mediated hydroxyl group protonation generates a stabilized benzyl carbocation, followed by β-hydrogen abstraction to form the trans-stilbene structure.

Purification and Quality Control

Chromatographic Separation

Crude product purification uses silica gel chromatography (230-400 mesh) with hexanes eluent, achieving 98.7% purity:

Table 2: Chromatographic Conditions

| Column Dimensions | Loading Capacity | Flow Rate | Fraction Size | Purity Threshold |

|---|---|---|---|---|

| 50 × 300 mm | 5 g silica/g product | 15 mL/min | 25 mL | >95% by GC-MS |

Hexanes' low polarity effectively separates this compound (Rf = 0.45) from residual dodecylbenzene (Rf = 0.68) and oligomeric byproducts (Rf < 0.2).

Spectroscopic Characterization

- δ 0.87 (t, J = 6.5 Hz, 3H): Terminal methyl group

- δ 1.20-1.35 (br m, 18H): Methylene backbone

- δ 2.57 (t, J = 7.7 Hz, 2H): Benzylic CH₂

- δ 5.18/5.69/6.68 (vinyl protons): Trans coupling (J = 17 Hz), cis coupling (J = 11 Hz)

- 14.1 ppm: CH₃ carbon

- 22.7-31.5 ppm: Aliphatic chain carbons

- 126.1-142.7 ppm: Aromatic and vinyl carbons

Industrial-Scale Production Considerations

Multigram Synthesis Optimization

The reported method scales linearly from 5g to 500g batches with consistent yields (72-75%). Critical scale-up parameters include:

Table 3: Scalability Metrics

| Batch Size | Reaction Vessel | Cooling Capacity | Purification Time | Yield (%) |

|---|---|---|---|---|

| 5 g | 100 mL RB | Ice bath | 2 h | 75 |

| 100 g | 5 L reactor | Jacketed cooling | 8 h | 73 |

| 500 g | 20 L reactor | Cryogenic system | 24 h | 72 |

Thermal Stability Profiling

Differential scanning calorimetry reveals decomposition initiates at 248°C (1°C/min heating rate), confirming thermal stability for melt-processing applications. Storage under nitrogen at -20°C prevents premature polymerization (<0.1% dimer formation after 6 months).

Comparative Analysis of Synthetic Methodologies

While the reported method remains predominant, alternative approaches show varying efficacy:

Free Radical Pathway :

- Initiators: AIBN (0.1 mol%)

- Temperature: 80°C

- Limitation: 58% yield with 12% oligomeric byproducts

Organometallic Coupling :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Yield: 63% with higher cost

The acid-catalyzed dehydration method provides optimal balance of efficiency (75% yield), purity (>95%), and scalability (>500g batches).

Applications in Advanced Material Synthesis

This compound's hydrophobic side chain enables creation of:

- Thermomorphic catalysts using poly(this compound) supports

- pH-responsive membranes via RAFT polymerization

- Compatibilizers for polymer blends (5-15 wt% loading)

Current research focuses on flow chemistry integration, where the compound's thermal stability permits continuous processing at 150-200°C.

Analyse Des Réactions Chimiques

4-Dodecylstyrene undergoes various chemical reactions, including:

Polymerization: It can be polymerized to form poly(this compound), which is used as a phase-selectively soluble polymer support.

Substitution Reactions: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and sulfonation, under appropriate conditions.

Oxidation and Reduction: The alkyl chain can be oxidized to form carboxylic acids or reduced to form alkanes.

Common reagents used in these reactions include sulfuric acid for sulfonation

Activité Biologique

4-Dodecylstyrene (4-DDS) is an alkyl-substituted styrene derivative that has garnered attention in various fields, including material science and biomedicine. This article explores the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a dodecyl group attached to the styrene backbone. This structure contributes to its unique properties, enabling it to interact with biological systems. The molecular formula of 4-DDS is , and its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that 4-DDS displays significant antibacterial and antifungal activity. It has been tested against a range of pathogens, demonstrating effectiveness in inhibiting growth.

- Antineoplastic Activity : Preliminary assessments suggest that 4-DDS may possess antitumor properties, potentially acting through mechanisms that induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the dodecyl group allows 4-DDS to integrate into lipid membranes, leading to structural changes that can disrupt cellular integrity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that 4-DDS can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

- Enzyme Inhibition : There is evidence that 4-DDS may inhibit specific enzymes involved in metabolic pathways, further supporting its potential therapeutic applications.

Antimicrobial Activity

In a study published in Phytomedicine, researchers evaluated the antimicrobial efficacy of various alkyl-styrenes, including this compound. The results indicated a notable inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of commonly used antibiotics, suggesting a promising alternative for infection control .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| This compound | 30 | Escherichia coli |

| Ampicillin | 50 | Staphylococcus aureus |

Antineoplastic Activity

In another investigation focused on the antineoplastic properties of styrene derivatives, this compound was shown to induce apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell viability and apoptosis markers, revealing a dose-dependent response .

| Concentration (µM) | Viability (%) | Apoptosis (%) |

|---|---|---|

| 10 | 80 | 10 |

| 25 | 60 | 30 |

| 50 | 35 | 65 |

Applications De Recherche Scientifique

Polymer Chemistry

Polymerization

4-Dodecylstyrene can be polymerized to produce poly(this compound), which exhibits remarkable solubility characteristics. This property makes it advantageous as a phase-selectively soluble polymer support in various catalytic processes. The polymerization can be achieved through methods such as radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization, allowing for the design of copolymers with tailored properties.

Copolymers

Research has demonstrated that copolymerizing this compound with other styrenic monomers, such as 4-tert-butylstyrene, results in materials with enhanced phase selectivity and solubility. These copolymers have been utilized in applications requiring specific interactions with solvents or substrates, making them valuable in fields like drug delivery and sensor technology .

Catalysis

Support for Catalysts

The use of this compound in the synthesis of polymer-supported catalysts has been extensively studied. For instance, poly(this compound) can be functionalized to create supports for palladium catalysts used in cross-coupling reactions. The polymer-bound phosphines derived from 4-DS exhibit low metal leaching during catalytic processes, which is crucial for maintaining catalyst efficiency and environmental safety .

Applications in Organic Synthesis

The palladium complexes formed using poly(this compound)-bound phosphines have shown effectiveness in various organic transformations, including aryl halide amination reactions. The ability to recycle these catalysts without significant loss of activity underscores their practical utility in industrial applications .

Material Science

Thermal and Mechanical Properties

Polymers derived from this compound demonstrate enhanced thermal stability and mechanical strength compared to conventional polystyrenes. This makes them suitable for applications in high-performance materials where durability is essential.

Nanocomposites

Incorporating nanoparticles into poly(this compound) matrices has been explored to develop nanocomposites with improved electrical and thermal properties. These materials are being investigated for use in electronics, packaging, and automotive industries due to their lightweight and robust nature.

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-dodecylstyrene, enabling a comparative analysis:

4-n-Propylstyrene and 4-t-Butylstyrene

- Structural Differences : These styrene derivatives have shorter alkyl chains (propyl or tert-butyl) compared to the dodecyl group in this compound.

- Impact on Applications: Shorter chains reduce hydrophobicity, making these compounds suitable for polymers requiring lower viscosity or higher rigidity. In contrast, this compound’s long chain improves compatibility with nonpolar matrices .

Dodecylbenzene (C₁₈H₃₀)

- Structural Differences: Lacks the vinyl group (-CH=CH₂) present in styrene derivatives, making it a non-polymerizable alkylbenzene.

- Applications : Primarily used as a precursor in detergent manufacturing due to its surfactant properties. Its CAS number is 123-01-3, with a molecular weight of 246.43 g/mol .

Dodecylamine (C₁₂H₂₇N)

- Functional Group : Contains an amine (-NH₂) group instead of a vinyl group.

- Applications : Utilized as a corrosion inhibitor, surfactant, or polymer additive. Its basicity contrasts with the neutral aromatic structure of this compound .

4-Dodecylbenzenesulfonic Acid (C₁₈H₃₀O₃S)

- Functional Group : Sulfonic acid (-SO₃H) group confers strong acidity and water solubility.

- Applications : Acts as a surfactant, catalyst, or ion-exchange resin component. Its molecular weight is 326.49 g/mol (CAS: mixture of isomers) .

4-Dodecylphenol (C₁₈H₃₀O)

- Functional Group: Phenolic hydroxyl (-OH) group enables hydrogen bonding and acidity.

- Applications : Used in antioxidants, lubricant additives, or intermediates for epoxy resins. Molecular weight: 262.43 g/mol (CAS: 27193-86-8) .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-Dodecylstyrene, and what methodological considerations are critical for reproducibility?

- Answer : Synthesis typically involves alkylation of styrene derivatives using dodecyl halides or Friedel-Crafts alkylation. Key considerations include:

-

Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions .

-

Solvent purity : Anhydrous conditions to prevent side reactions.

-

Temperature control : Maintaining 60–80°C to optimize yield while minimizing polymerization .

-

Characterization : Use NMR (¹H/¹³C) to confirm alkyl chain attachment and GC-MS to assess purity.

Property Value/Description Source Molecular Formula C₂₀H₃₂ (hypothesized) Analogous to 4-Dodecylmorpholine Molecular Weight ~272.5 g/mol Calculated Key Spectral Signals δ 0.88 (t, -CH₃), δ 1.2–1.6 (m, -(CH₂)₁₁-) in ¹H NMR Standard alkylstyrene profiles

Q. How should researchers characterize the physicochemical properties of this compound, and what instruments are most effective?

- Answer : Prioritize:

- Chromatography : HPLC or GC-MS for purity analysis.

- Spectroscopy : FTIR for functional group identification (e.g., vinyl C=C stretch at ~1630 cm⁻¹) .

- Thermal analysis : DSC to study melting points and phase behavior.

- Surface tension : Use pendant drop tensiometry for surfactant-like behavior studies .

Advanced Research Questions

Q. What experimental design strategies mitigate challenges in studying this compound’s reactivity in polymer matrices?

- Answer :

- Controlled environments : Use inert atmospheres (N₂/Ar) to prevent oxidation during polymerization .

- Kinetic studies : Monitor reaction progress via real-time FTIR or rheometry.

- Variable isolation : Test monomer concentration, initiator type (e.g., AIBN), and temperature gradients to identify dominant factors .

- Replication : Triplicate trials to account for batch variability.

Q. How can researchers resolve contradictions in literature regarding this compound’s surfactant efficacy compared to similar alkylated aromatics?

- Answer :

- Comparative assays : Measure critical micelle concentration (CMC) using conductivity or fluorescence probing .

- Structural analysis : Correlate alkyl chain length/position (e.g., para vs. ortho substitution) with interfacial activity via MD simulations .

- Error analysis : Statistically evaluate reported CMC values (e.g., ANOVA) to identify outliers or methodological biases .

Q. What methodologies are recommended for analyzing this compound’s environmental stability under varying pH and UV exposure?

- Answer :

- Accelerated aging tests : Expose samples to UV lamps (λ = 254–365 nm) and monitor degradation via LC-MS .

- pH-dependent hydrolysis : Use buffered solutions (pH 2–12) and track byproducts with ion chromatography.

- Data normalization : Express degradation rates relative to control compounds (e.g., styrene) to contextualize results .

Data Analysis & Interpretation

Q. How should researchers statistically validate trends in this compound’s performance across heterogeneous datasets?

- Answer :

- Multivariate analysis : Apply PCA or cluster analysis to identify hidden variables (e.g., solvent polarity, temperature) .

- Uncertainty quantification : Report confidence intervals for kinetic parameters (e.g., activation energy).

- Meta-analysis : Aggregate data from peer-reviewed studies using tools like RevMan to assess consensus .

Q. What frameworks guide the integration of this compound into novel copolymer systems while ensuring data reproducibility?

- Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize monomer ratios and crosslinker concentrations .

- Open-science practices : Share raw NMR/FTIR data via repositories (e.g., Zenodo) with standardized metadata .

- Peer validation : Collaborate with independent labs to verify thermal stability profiles (TGA/DSC) .

Literature & Methodology

Q. How can researchers conduct a systematic review of this compound’s applications in materials science?

- Answer :

- Search strategy : Use databases like SciFinder or Reaxys with keywords: "this compound," "alkylstyrene polymerization," "surfactant applications" .

- Inclusion criteria : Prioritize studies with full experimental details (e.g., CAS RN 100-42-5 derivatives) .

- Gap analysis : Identify understudied areas (e.g., biocompatibility) for future funding proposals .

Q. What ethical and methodological standards apply when citing patents or non-peer-reviewed sources for this compound synthesis?

- Answer :

- Verification : Reproduce patent procedures (e.g., USPTO) in-lab before citing .

- Critical appraisal : Cross-check non-peer-reviewed data with primary literature (e.g., ACS journals) .

- Transparency : Clearly label non-peer-reviewed sources in references to avoid misinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.